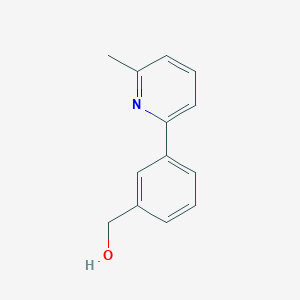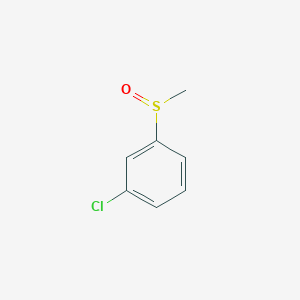
sodium;cyclohexanesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium cyclohexanesulfinate is an organosulfur compound with the molecular formula C6H11NaO2S. It is a white, crystalline powder that is soluble in water. This compound is part of the sulfinate family and is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium cyclohexanesulfinate can be synthesized through several methods. One common method involves the reaction of cyclohexylmagnesium bromide with sulfur dioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically include:
Temperature: Room temperature
Solvent: Anhydrous ether
Reagents: Cyclohexylmagnesium bromide, sulfur dioxide, sodium hydroxide
Another method involves the oxidation of cyclohexylthiol with hydrogen peroxide in the presence of sodium hydroxide. The reaction conditions include:
Temperature: 0-5°C
Solvent: Water
Reagents: Cyclohexylthiol, hydrogen peroxide, sodium hydroxide
Industrial Production Methods
In industrial settings, sodium cyclohexanesulfinate is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium cyclohexanesulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanesulfonic acid.
Reduction: It can be reduced to cyclohexylthiol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Cyclohexanesulfonic acid
Reduction: Cyclohexylthiol
Substitution: Cyclohexyl derivatives
Applications De Recherche Scientifique
Sodium cyclohexanesulfinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-sulfur bonds.
Biology: It is used in the study of enzyme mechanisms and as a probe for sulfinate-binding proteins.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium cyclohexanesulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate a pair of electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Sodium cyclohexanesulfinate can be compared with other similar compounds such as:
- Sodium phenylmethanesulfinate
- Sodium 2-(4-bromophenyl)-1,1-difluoroethanesulfinate
- Sodium (4-methoxyphenyl)methanesulfinate
Uniqueness
Sodium cyclohexanesulfinate is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other sulfinates. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Propriétés
IUPAC Name |
sodium;cyclohexanesulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S.Na/c7-9(8)6-4-2-1-3-5-6;/h6H,1-5H2,(H,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOSCBDFLPBMCB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)S(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-tert-Butyl 1-[(pyridin-4-yl)carbonyl]pyrrolidin-3-ylcarbamate](/img/structure/B7985685.png)










